2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride

Beschreibung

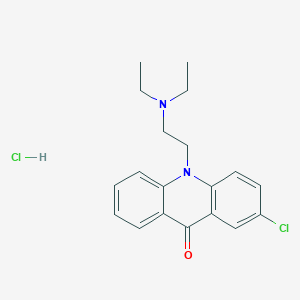

2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride is a synthetic acridinone derivative characterized by a chloro substituent at position 2 and a 2-(diethylamino)ethyl side chain at position 10 of the acridine ring, with the compound existing in its hydrochloride salt form. This structural configuration enhances solubility and bioavailability, making it relevant in pharmaceutical and analytical applications. The compound is identified under CAS 97716-04-6 and is referenced as a pharmaceutical impurity in quality control contexts .

Eigenschaften

Molekularformel |

C19H22Cl2N2O |

|---|---|

Molekulargewicht |

365.3 g/mol |

IUPAC-Name |

2-chloro-10-[2-(diethylamino)ethyl]acridin-9-one;hydrochloride |

InChI |

InChI=1S/C19H21ClN2O.ClH/c1-3-21(4-2)11-12-22-17-8-6-5-7-15(17)19(23)16-13-14(20)9-10-18(16)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |

InChI-Schlüssel |

GHVZXJMUNDYJBR-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Anthranilic Acid Intermediate Preparation

The synthesis begins with Ullmann condensation between 2-chlorobenzoic acid and aniline derivatives (e.g., 4-methoxyaniline) under copper catalysis. For example:

Cyclization to Acridin-9(10H)-one Core

Cyclization of anthranilic acid derivatives is achieved using:

-

Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) at 120°C, yielding 1-chloro-4-nitro-9(10H)-acridinone .

| Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Polyphosphoric acid | 100 | 4 | 75–80 |

| Eaton’s reagent | 120 | 2 | 85–90 |

Stepwise Synthesis of Target Compound

N10-Alkylation of Acridin-9(10H)-one

The acridinone core undergoes alkylation with 2-(diethylamino)ethyl chloride under phase-transfer conditions:

-

1-Chloro-4-nitro-9(10H)-acridinone (1.0 eq) reacts with 2-(diethylamino)ethyl chloride (1.2 eq) in acetone using tetrabutylammonium bromide (0.1 eq) and K₂CO₃ (2.5 eq) at 60°C for 12 hours.

-

The product, 2-chloro-10-(2-(diethylamino)ethyl)-4-nitroacridin-9(10H)-one , is isolated via filtration and washed with methanol.

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine:

Hydrochloride Salt Formation

The free base is treated with methanesulfonic acid or HCl gas in methanol:

-

A solution of the amine in methanol is acidified with 1N methanolic HCl , precipitating the hydrochloride salt.

-

Recrystallization from chloroform-methanol yields orange crystals (mp 216–218°C).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalysts and Equivalents

-

Copper(I) iodide (5 mol%) with 1,10-phenanthroline (10 mol%) accelerates intramolecular O-arylation.

-

Excess 2-(diethylamino)ethyl chloride (1.2 eq) ensures complete alkylation.

Industrial-Scale Production Methods

Continuous Flow Reactors

Purification Techniques

-

High-performance liquid chromatography (HPLC) resolves isomers (e.g., 1-chloro vs. 3-chloro derivatives).

-

Lyophilization produces sterile powders for pharmaceutical use.

Characterization and Quality Control

Spectroscopic Data

Purity Standards

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Laboratory-scale | 70–75 | 95–98 | Limited |

| Industrial continuous | 85–90 | 98–99 | High |

Challenges and Mitigation Strategies

Isomer Formation

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-10-(2-(Diethylamino)ethyl)acridin-9(10H)-on-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Acridinderivate führen.

Substitution: Die Chlorgruppe in der Verbindung kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation N-Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Acridinderivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-10-(2-(Diethylamino)ethyl)acridin-9(10H)-on-Hydrochlorid beinhaltet seine Interaktion mit DNA. Die Verbindung intercaliert in die DNA-Doppelhelix, stört die normale Funktion der DNA und hemmt die Aktivität von Topoisomerase-Enzymen. Dies führt zur Hemmung der DNA-Replikation und -Transkription, was letztendlich zum Zelltod führt. Zu den molekularen Zielstrukturen gehören DNA und Topoisomerase-Enzyme, die für zelluläre Prozesse entscheidend sind.

Wirkmechanismus

The mechanism of action of 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and topoisomerase enzymes, which are crucial for cellular processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 10

The position 10 side chain significantly influences physicochemical and functional properties. Key comparisons include:

Analysis :

- The target compound’s diethylaminoethyl group enhances solubility and basicity compared to ethyl or carboxymethyl substituents.

Halogen Substituent Variations at Position 2

Halogen substituents impact electronic properties and reactivity:

Analysis :

Functional Group Modifications

Side-chain functional groups dictate applications:

Analysis :

- The acetamide derivative (C15H12N2O2) is used in immunomodulation, whereas the target compound’s tertiary amine side chain favors ionic interactions in biological systems .

- Methyl or arylmethylene groups reduce water solubility but may improve membrane permeability .

Biologische Aktivität

2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride, a derivative of acridone, has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer research. This compound is part of a broader class of acridones known for their diverse pharmacological properties.

- Molecular Formula : C19H21ClN2O

- Molecular Weight : 328.84 g/mol

- CAS Number : 97716-04-6

- Structure : The compound features a chloro group and a diethylaminoethyl substituent, which may influence its biological activity.

Acridones, including this compound, are believed to exert their effects through several mechanisms:

- Inhibition of Nucleic Acid Synthesis : The planar structure allows intercalation with DNA, disrupting replication.

- Antimalarial Activity : Studies have shown that acridones can inhibit both liver and blood stages of Plasmodium parasites, making them promising candidates for malaria treatment .

- Cytotoxicity against Cancer Cells : Acridones have been reported to induce apoptosis in various cancer cell lines, potentially through the activation of apoptotic pathways .

Antimalarial Efficacy

Recent studies have highlighted the effectiveness of acridone derivatives against malaria:

- In vitro Studies : Compounds demonstrated picomolar inhibition against multi-drug resistant Plasmodium falciparum strains.

- In vivo Studies : Efficacy was observed in murine models, providing full protection against sporozoite-induced infections at low doses .

| Compound | Blood Stage IC50 (nM) | Cytotoxicity IC50 (nM) | Selectivity Index |

|---|---|---|---|

| 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one | 0.022 | 41 | >40000 |

Anticancer Activity

Acridone derivatives have also shown promise in cancer research:

- Cell Line Studies : They exhibit selective cytotoxicity toward various cancer cell lines while sparing normal cells.

- Mechanistic Insights : The compounds may induce cell cycle arrest and apoptosis through modulation of key signaling pathways.

Case Study 1: Antimalarial Activity

A study focused on the structural optimization of acridones revealed that modifications at the 10-position significantly enhance antimalarial activity. The lead compound exhibited an IC50 value in the low nanomolar range against P. falciparum, showcasing its potential as a therapeutic agent .

Case Study 2: Anticancer Potential

Another investigation evaluated the cytotoxic effects of various acridone derivatives on human cancer cell lines. The results indicated that certain substitutions led to increased potency and selectivity, with some compounds showing over 100-fold selectivity for cancer cells compared to normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the acridinone core. Key steps include:

- Chlorination : Introduce the chloro substituent at position 2 using reagents like POCl₃ under controlled temperatures (80–100°C) to avoid side reactions .

- Alkylation : Attach the diethylaminoethyl group via nucleophilic substitution. Catalysts such as K₂CO₃ or phase-transfer agents improve efficiency .

- Purification : Extract the base compound with chloroform, followed by acid-base partitioning to isolate the hydrochloride salt .

- Optimization : Monitor reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio of acridinone to alkylating agent) to achieve >85% yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : The acridinone core exhibits strong absorbance at 360–400 nm, useful for quantification .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.2–1.4 ppm (diethyl CH₃), δ 3.4–3.6 ppm (N-CH₂), and δ 8.2–8.5 ppm (aromatic protons) .

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (70:30) for purity assessment (retention time ~12 min) .

Q. How does the compound interact with biological macromolecules like DNA?

- Methodological Answer : The planar acridinone structure enables DNA intercalation, disrupting replication and transcription.

- Intercalation Assays : Use ethidium bromide displacement assays monitored via fluorescence quenching (λₑₓ = 510 nm, λₑₘ = 595 nm) .

- Thermal Denaturation Studies : Measure ΔTₘ (increase in DNA melting temperature) to confirm binding; ΔTₘ > 5°C indicates strong intercalation .

Q. What are the stability considerations for long-term storage of the hydrochloride salt?

- Methodological Answer :

- Storage : Preserve in airtight, light-resistant containers at 2–8°C. Hydroscopicity necessitates desiccants (e.g., silica gel) to prevent hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to detect decomposition products .

Advanced Research Questions

Q. How can contradictory results in DNA binding affinity assays be resolved?

- Methodological Answer : Variations may arise from substituent effects or experimental conditions.

- Control Experiments : Compare intercalation efficiency with unmodified acridinone derivatives .

- Buffer Optimization : Use Tris-HCl (pH 7.4) with 150 mM NaCl to mimic physiological conditions .

- Data Normalization : Express binding constants (Kₐ) relative to ethidium bromide (Kₐ = 1.0 × 10⁶ M⁻¹) for cross-study comparisons .

Q. What strategies improve regioselectivity during functionalization of the acridinone core?

- Methodological Answer :

- Directed Metallation : Use LiTMP (lithium tetramethylpiperidide) at -78°C to direct electrophilic substitution to position 10 .

- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) during alkylation .

Q. How can bioanalytical methods for quantifying this compound in biological matrices be validated?

- Linearity : Test over 0.1–50 µg/mL (R² > 0.995).

- Recovery : Spike plasma samples at low, medium, and high concentrations; recovery should be 85–115%.

- Precision : Intraday and interday CV < 15% for LLQC (Lower Limit of Quantification).

Q. What impurities are commonly observed in synthesized batches, and how are they profiled?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.